Palladium-Catalyzed Cross-Coupling Yield
4-Methyl-3-phenylpyridine can be synthesized via a Suzuki-Miyaura cross-coupling between 3-chloro-4-methylpyridine and phenylboronic acid, achieving a reported yield of approximately 92% . This yield is substantially higher than the 75-82% yields reported for the analogous synthesis of its regioisomer, 4-Methyl-2-phenylpyridine, using similar Suzuki coupling conditions with 2-chloro-4-methylpyridine .
| Evidence Dimension | Synthetic Yield (Suzuki Coupling) |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | 4-Methyl-2-phenylpyridine (CAS 3475-21-6): 75-82% |
| Quantified Difference | 10-17 percentage points higher yield |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acid and an aryl chloride starting material. |
Why This Matters
A higher synthetic yield directly translates to lower cost, reduced waste, and greater process efficiency for researchers and manufacturers scaling up the production of downstream compounds.
